Lipophilic Efficiency (LipE) for CNS Drug Discovery
The target compound possesses a computed XLogP3-AA of 1.7 [1]. This is a full log unit lower than the common imidazole-4-sulfonamide kinase inhibitor scaffold containing an unsubstituted benzyl group, which typically exhibits XLogP values of ~2.7-3.0 [2]. In the absence of direct biological data, this lower lipophilicity, combined with its lower molecular weight (309.36 g/mol), positions it closer to the optimal CNS property space and provides a superior starting point for lead optimization prior to any chemical modification.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | Generic 1-methyl-N-benzyl-1H-imidazole-4-sulfonamide (XLogP ~2.7-3.0) |
| Quantified Difference | ΔXLogP ≈ -1.0 to -1.3 |
| Conditions | Computed descriptor, PubChem |
Why This Matters
Lower lipophilicity is systematically associated with reduced off-target promiscuity and improved metabolic stability, making this compound a more efficient high-quality chemical probe candidate.
- [1] PubChem. Compound Summary for CID 71806168, N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-1-methyl-1H-imidazole-4-sulfonamide. National Center for Biotechnology Information (2026). View Source
- [2] Altenbach, R. J. et al. 4-Imidazole derivatives of benzyl and restricted benzyl sulfonamides, sulfamides, ureas, carbamates, and amides and their use. U.S. Patent Application Publication No. 2003/0078232 A1, April 17, 2003. View Source
